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Compound of Interest

Compound Name: 3-Phenylhexane

Cat. No.: B12442743

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-
Phenylhexane (CAS No: 4468-42-2), a substituted aromatic hydrocarbon. The document
details its mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance
(NMR) spectroscopy characteristics. Experimental protocols and data visualizations are
included to facilitate a deeper understanding of its molecular structure and properties.

Mass Spectrometry

The mass spectrum of 3-Phenylhexane provides valuable information about its molecular
weight and fragmentation pattern upon ionization.

Data Summary:
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Property Value

Molecular Formula Ci2H1s

Molecular Weight 162.27 g/mol
lonization Method Electron lonization (EI)

Major Fragment lons (m/z)

Base Peak 91
Second Highest 119
Third Highest 133

Table 1: Key mass spectrometry data for 3-Phenylhexane. Data sourced from the National
Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1]

Fragmentation Analysis:

The fragmentation pattern is characteristic of an alkylbenzene. The prominent peak at m/z 91
corresponds to the stable tropylium cation ([C7H~]*), formed by benzylic cleavage and
rearrangement. The peak at m/z 119 can be attributed to the loss of a propyl group ([M-
CsH~7]*), and the peak at m/z 133 corresponds to the loss of an ethyl group ([M-CzHs]*).

Infrared (IR) Spectroscopy

The infrared spectrum of 3-Phenylhexane reveals the presence of specific functional groups
and the nature of its chemical bonds.

Data Summary:
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Wavenumber (cm~?) Intensity Assignment

~3085, 3062, 3028 Medium Aromatic C-H stretch
~2958, 2927, 2872 Strong Aliphatic C-H stretch
~1604, 1495, 1454 Medium Aromatic C=C ring stretch

C-H out-of-plane bend (mono-
~768, 698 Strong )
substituted benzene)

Table 2: Predicted significant IR absorption peaks for 3-Phenylhexane. This data is based on
typical values for alkylbenzenes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of
3-Phenylhexane.

3C NMR Spectroscopy

The 3C NMR spectrum would show distinct signals for each unique carbon atom in the
molecule.

Predicted Chemical Shifts:

Carbon Atom Predicted Chemical Shift (ppm)
Aromatic C (quaternary) ~145

Aromatic C-H ~128.5, ~128.3, ~126.5

Methine C (benzylic) ~45

Methylene C's (alkyl) ~35, ~25

Methyl C's (alkyl) ~14, ~11

Table 3: Predicted 3C NMR chemical shifts for 3-Phenylhexane. Values are estimated based
on structure-property relationships.
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'H NMR Spectroscopy

The *H NMR spectrum provides information on the different types of protons and their
neighboring environments.

Predicted Chemical Shifts and Multiplicities:

Predicted Chemical

Proton(s) Shift (ppm) Multiplicity Integration
Aromatic H's ~7.1-7.3 Multiplet 5H
Methine H (benzylic) ~2.5 Quintet 1H
Methylene H's (alkyl) ~1.6,~1.3 Multiplet 4H
Methyl H's (alkyl) ~0.9, ~0.8 Triplet, Triplet 6H

Table 4: Predicted *H NMR data for 3-Phenylhexane. Chemical shifts and multiplicities are
estimations.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques
described.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of 3-Phenylhexane would be
dissolved in a deuterated solvent, typically chloroform-d (CDCIs), and transferred to an NMR
tube. *H and 3C NMR spectra would be acquired on a high-field NMR spectrometer. Chemical
shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal
standard.

Infrared (IR) Spectroscopy: The IR spectrum of liquid 3-Phenylhexane would be obtained
using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid is typically
placed between two salt plates (e.g., NaCl or KBr) for analysis. The spectrum is recorded as
percent transmittance versus wavenumber (cm~1).
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Mass Spectrometry (MS): The mass spectrum would be obtained using a mass spectrometer,
often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
Electron ionization (EIl) at 70 eV is a common method for generating ions. The resulting

fragments are separated based on their mass-to-charge ratio (m/z).
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Caption: Workflow for Spectroscopic Analysis of 3-Phenylhexane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. 3-Phenylhexane | C12H18 | CID 20546 - PubChem [pubchem.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Spectral Analysis of 3-Phenylhexane: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12442743#spectral-data-for-3-phenylhexane-nmr-ir-
mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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